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Introduction

C-C motif chemokine ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine

(CTACK), is a small cytokine belonging to the CC chemokine family. It is constitutively

expressed in the skin by keratinocytes and plays a crucial role in T-cell mediated skin

inflammation by binding to its receptor, CCR10. This interaction mediates the homing of

memory T lymphocytes to the skin.[1] Given its role in skin inflammatory processes, accurate

detection and quantification of CCL27 are vital for research in dermatology, immunology, and

drug development for inflammatory skin diseases. Western blotting is a fundamental technique

for identifying and quantifying CCL27 protein levels in various biological samples.

Principle of Western Blotting

Western blotting is a widely used analytical technique to detect specific proteins in a sample of

tissue homogenate or cell lysate. The method involves separating proteins by size using gel

electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF

membrane, and then probing the membrane with antibodies specific to the target protein. The

bound antibody is then detected, typically through a chemiluminescent or fluorescent signal,

allowing for the visualization and quantification of the protein of interest.
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Experimental Protocols
Sample Preparation
Proper sample preparation is critical for a successful Western blot. Since CCL27 is a secreted

protein, protocols for both cell lysates and concentrating proteins from cell culture supernatants

are provided.[2]

A. Preparation of Whole Cell Lysate

This method is suitable if you want to measure intracellular CCL27 levels. To prevent the

secretion of CCL27 into the extracellular space and ensure sufficient protein for detection, cells

can be treated with a protein secretion inhibitor like Brefeldin A before harvesting.[2]

Cell Culture: Grow cells to the desired confluency (typically 70-80%) in an appropriate

culture medium.[2]

(Optional) Inhibit Protein Secretion: Treat cells with Brefeldin A according to the

manufacturer's protocol to inhibit protein secretion.[2]

Cell Harvesting:

For adherent cells, wash twice with ice-cold PBS, then scrape the cells in PBS and

centrifuge at 500 x g for 5 minutes at 4°C.[2]

For suspension cells, centrifuge the culture at 500 x g for 5 minutes at 4°C to pellet the

cells, then wash twice with ice-cold PBS.[2]

Cell Lysis:

Resuspend the cell pellet in ice-cold RIPA lysis buffer (or a similar lysis buffer) containing

protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Sonicate the lysate for 10-15 seconds to shear nuclear chromatin and reduce viscosity.[3]
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Centrifugation: Centrifuge the lysate at 14,000-17,000 x g for 15 minutes at 4°C to pellet

cellular debris.[2]

Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins)

to a new pre-chilled microcentrifuge tube.[2]

Protein Quantification: Determine the protein concentration of the lysate using a BCA or

Bradford protein assay.[2]

B. Concentration of Secreted CCL27 from Culture Medium

This method is used to detect CCL27 that has been secreted into the cell culture medium.

Collect Medium: Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes

to remove any cells or debris.[2]

Concentration:

Ultrafiltration: Use an ultrafiltration spin column with an appropriate molecular weight cutoff

(e.g., 3-10 kDa) to concentrate the supernatant. Centrifuge according to the

manufacturer's instructions.[2]

TCA Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final

concentration of 10-20% and incubate on ice overnight.[4][5] Centrifuge at 13,000 x g for

10 minutes, discard the supernatant, and wash the protein pellet with ice-cold acetone.[4]

Resuspend Protein Pellet: If using TCA precipitation, air-dry the pellet and resuspend it in a

suitable buffer (e.g., PBS or Tris-HCl).[4]

Protein Quantification: Determine the protein concentration.

SDS-PAGE
Sample Preparation for Loading:

Take a calculated volume of lysate or concentrated supernatant containing 20-50 µg of

total protein.
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Add 4X Laemmli sample buffer to a final concentration of 1X.

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3] For membrane

proteins, heating at 70°C for 10 minutes may be preferable to avoid aggregation.

Centrifuge briefly to collect the condensate.

Gel Electrophoresis:

Load the denatured protein samples and a pre-stained protein ladder into the wells of a

12-15% polyacrylamide gel.

Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until

the dye front reaches the bottom of the gel.

Protein Transfer
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for

30 seconds, followed by a brief rinse in deionized water and then transfer buffer. If using

nitrocellulose, simply equilibrate it in transfer buffer.

Assemble Transfer Stack: Assemble the transfer "sandwich" (sponge, filter paper, gel,

membrane, filter paper, sponge) in a cassette, ensuring no air bubbles are trapped between

the gel and the membrane.[3]

Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer

system. A typical wet transfer can be run at 100 V for 60-90 minutes in a cold room or on ice.

[3]

Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to

visualize the protein bands and confirm successful transfer. Destain with TBST before

proceeding.

Immunoblotting
Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle

agitation.[3] This step prevents non-specific binding of the antibodies.
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Primary Antibody Incubation:

Dilute the primary anti-CCL27 antibody in blocking buffer at the recommended dilution.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST at room

temperature to remove unbound primary antibody.[3]

Secondary Antibody Incubation:

Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in

blocking buffer.

Incubate the membrane with the secondary antibody for 1 hour at room temperature with

gentle agitation.

Final Washes: Wash the membrane three times for 10 minutes each with TBST at room

temperature.

Detection
Prepare Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to

the manufacturer's instructions.[3]

Incubation: Incubate the membrane in the ECL substrate for 1-5 minutes.[3] Do not let the

membrane dry out.[3]

Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the

chemiluminescent signal. Start with a short exposure (e.g., 10-30 seconds) and adjust as

needed.[3]

Data Presentation: Quantitative Summary
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Parameter
Recommended
Value/Range

Notes

Protein Loading Amount
20 - 50 µg of total protein per

lane

May need to be increased to

50-100 µg for low abundance

proteins.

Polyacrylamide Gel % 12 - 15%
Suitable for the molecular

weight of CCL27.

Expected Molecular Weight ~10-13 kDa
The predicted molecular mass

is around 10.1-12.6 kDa.[6]

Primary Antibody Dilution 1 µg/mL (Monoclonal)
Optimal dilutions should be

determined by the user.[1]

Secondary Antibody Dilution 1:2,000 - 1:10,000
Dependent on the specific

antibody and detection system.

Blocking Buffer
5% non-fat dry milk or 5% BSA

in TBST

BSA is recommended for

phosphorylated proteins.
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Caption: CCL27 binds to CCR10, initiating downstream signaling.
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Western Blotting Workflow for CCL27
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Caption: Step-by-step workflow for CCL27 Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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